molecular formula C15H16FN3O3S2 B2845526 1-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide CAS No. 849516-49-0

1-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

Cat. No. B2845526
CAS RN: 849516-49-0
M. Wt: 369.43
InChI Key: APYCFTGSGRIZEA-UHFFFAOYSA-N
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Description

1-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide, commonly known as FSCPX, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FSCPX is a selective antagonist for a specific subtype of adenosine receptors, known as the A1 receptor. Adenosine receptors are widely distributed throughout the body and are involved in a variety of physiological processes, including the regulation of sleep, pain perception, and cardiovascular function. FSCPX has been shown to have potential applications in the study of these processes, as well as in the development of new drugs for the treatment of various conditions.

Mechanism of Action

FSCPX is a selective antagonist for the A1 subtype of adenosine receptors. Antagonists are compounds that bind to receptors and block their normal function. In the case of FSCPX, it binds specifically to A1 receptors and prevents the binding of adenosine, which is the natural ligand for these receptors. By blocking the activity of A1 receptors, FSCPX can help researchers understand the role of these receptors in various physiological processes.
Biochemical and Physiological Effects:
FSCPX has been shown to have a variety of biochemical and physiological effects, depending on the specific application. For example, in studies of cardiovascular function, FSCPX has been shown to increase blood pressure and heart rate by blocking the activity of A1 receptors. In studies of pain perception, FSCPX has been shown to reduce sensitivity to painful stimuli by blocking the activity of A1 receptors. In studies of sleep regulation, FSCPX has been shown to disrupt normal sleep patterns by blocking the activity of A1 receptors.

Advantages and Limitations for Lab Experiments

One advantage of using FSCPX in lab experiments is its specificity for the A1 subtype of adenosine receptors. This allows researchers to selectively block the activity of these receptors without affecting other receptor subtypes. However, a limitation of using FSCPX is that it may have off-target effects on other receptors or enzymes, which could confound the results of experiments.

Future Directions

There are many potential future directions for research involving FSCPX. One area of interest is the development of new drugs that target A1 receptors for the treatment of various conditions, such as hypertension, pain, and sleep disorders. Another area of interest is the study of the role of A1 receptors in other physiological processes, such as cognition and memory. Additionally, researchers may investigate the potential of FSCPX as a tool for studying other receptor subtypes or for developing new imaging agents for use in diagnostic imaging.

Synthesis Methods

FSCPX can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis of FSCPX typically begins with the reaction of 4-fluorobenzenesulfonyl chloride with thiazol-2-amine to form the intermediate compound 4-fluorobenzenesulfonyl-thiazol-2-yl-amine. This compound is then reacted with piperidine-4-carboxylic acid to form FSCPX.

Scientific Research Applications

FSCPX has been used in a variety of scientific research applications, particularly in the study of adenosine receptors and their role in various physiological processes. For example, FSCPX has been used to study the role of A1 receptors in the regulation of cardiovascular function, including blood pressure and heart rate. FSCPX has also been used to study the role of adenosine receptors in pain perception and sleep regulation.

properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3S2/c16-12-1-3-13(4-2-12)24(21,22)19-8-5-11(6-9-19)14(20)18-15-17-7-10-23-15/h1-4,7,10-11H,5-6,8-9H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYCFTGSGRIZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

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